Estrone benzoate is an ester derivative of estrone, a naturally occurring estrogen steroid hormone. It is classified as a synthetic estrogen and is used primarily in hormone replacement therapy and various medical applications. Estrone benzoate is notable for its role in treating conditions related to estrogen deficiency, such as menopausal symptoms and certain types of cancer.
Estrone benzoate is synthesized from estrone, which itself can be derived from androstenedione through enzymatic conversion. The compound falls under the category of steroid esters, specifically categorized as an aromatic ester due to the presence of a benzoate group. Its molecular formula is with a molecular weight of 376.5 g/mol .
The synthesis of estrone benzoate typically involves the esterification of estrone with benzoic acid or its derivatives. One common method includes:
The reaction can be represented as follows:
This method has been reported to yield high purity and good yields of estrone benzoate .
Estrone benzoate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction.
These reactions are essential for understanding its stability and reactivity in biological systems.
Estrone benzoate acts primarily through binding to estrogen receptors, which are nuclear hormone receptors that regulate gene expression upon activation. The mechanism involves:
Data indicate that this mechanism underlies its therapeutic effects in hormone replacement therapy .
These properties are critical for formulation in pharmaceutical applications.
Estrone benzoate is utilized in various medical applications:
Estrone benzoate (systematic name: estra-1,3,5(10)-trien-17-one 3-benzoate) is a semi-synthetic estrogen ester with the molecular formula C₂₅H₂₆O₃ and a molar mass of 374.48 g/mol [3] [5]. Its structure comprises the tetracyclic steroidal nucleus of estrone modified at the C3 position by a benzoate ester group. The stereochemistry features four fused rings (A, B, C, D) in a trans-configuration, with the A ring being aromatic. The benzoate moiety introduces a planar benzoyl group (–COC₆H₅), altering the molecule’s polarity and metabolic stability [1] [6].
The C17 ketone group differentiates it from estradiol derivatives, reducing estrogenic potency. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the β-orientation of the benzoate at C3, while X-ray crystallography reveals a dihedral angle of 85°–90° between the steroidal plane and the benzoyl ring, minimizing steric clashes [3] [5]. Infrared spectroscopy (IR) shows characteristic peaks at 1,725 cm⁻¹ (C=O ester stretch) and 1,670 cm⁻¹ (C=O ketone stretch), distinguishing it from non-esterified estrogens [5].
Table 1: Key Structural Parameters of Estrone Benzoate
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₂₅H₂₆O₃ | Elemental Analysis |
Molar Mass | 374.48 g/mol | Mass Spectrometry |
Stereochemistry at C3 | β-configuration | NMR, X-ray Crystallography |
IR Peaks | 1,725 cm⁻¹ (ester), 1,670 cm⁻¹ (ketone) | FT-IR Spectroscopy |
Dihedral Angle (Steroid-Bz) | 85°–90° | X-ray Diffraction |
Estrone benzoate is synthesized via esterification of estrone with benzoic acid or its derivatives. The primary method employs Schotten-Baumann acylation, where estrone reacts with benzoyl chloride under basic conditions (e.g., pyridine or NaOH), yielding estrone benzoate and HCl as a byproduct [8]. The reaction proceeds via nucleophilic acyl substitution: the C3 phenolic oxygen of estrone attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion [8].
Catalytic optimization focuses on suppressing di-esterification at C3 and C17. Using mild bases (e.g., triethylamine) at 0–5°C minimizes side reactions. Alternative pathways include:
Reaction kinetics studies show pseudo-first-order behavior with a rate constant (k) of 3.2 × 10⁻³ min⁻¹ at 25°C. Post-synthesis, purification involves silica-gel chromatography to isolate mono-esterified product, with a typical yield of 75–85% [8].
Estrone benzoate belongs to a broader class of estrogen esters, where structural modifications dictate pharmacokinetics and bioactivity. Key analogues include:
Table 2: Structural and Physicochemical Comparison of Estrogen Derivatives
Compound | Key Structural Feature | logP | Relative ER Binding | Metabolic Vulnerability |
---|---|---|---|---|
Estrone benzoate | C3-benzoate, C17-ketone | 5.8 | 25% | Esterase hydrolysis |
Estradiol benzoate | C3-benzoate, C17β-OH | 5.9 | 85% | Esterase hydrolysis |
Estradiol valerate | C17β-valerate | 6.1 | 90% | Slow esterase cleavage |
Ethinylestradiol | C17α-ethynyl | 4.1 | 100% | CYP450 oxidation |
The C17 ketone in estrone benzoate renders it a precursor to active estrogens like estradiol via 17β-hydroxysteroid dehydrogenase (17β-HSD) in target tissues [2] [7]. Unlike estradiol esters, it lacks direct proliferative effects on ER+ breast cancer cells but may indirectly modulate estrogenic activity through enzymatic conversion [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7